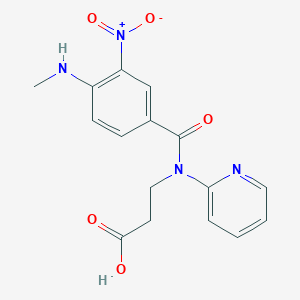
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a nitro group, a methylamino group, and a pyridinyl group attached to a benzamido moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including nitration, amidation, and cyclization, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .
化学反応の分析
Types of Reactions
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamido moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamido moiety .
科学的研究の応用
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A similar compound with slight structural differences.
4-(Methylamino)-3-nitrobenzoic acid: A precursor in the synthesis of the target compound
Uniqueness
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H16N4O5 |
|---|---|
分子量 |
344.32 g/mol |
IUPAC名 |
3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C16H16N4O5/c1-17-12-6-5-11(10-13(12)20(24)25)16(23)19(9-7-15(21)22)14-4-2-3-8-18-14/h2-6,8,10,17H,7,9H2,1H3,(H,21,22) |
InChIキー |
IQVCJMPSBHTJMD-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



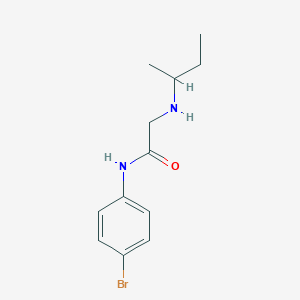

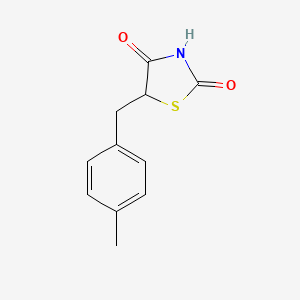
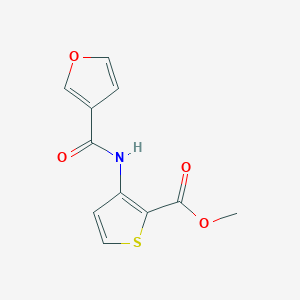
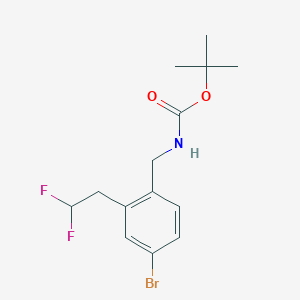
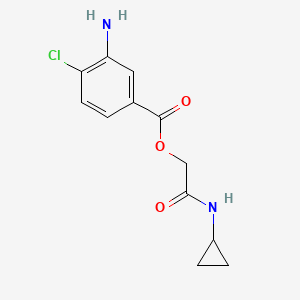
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
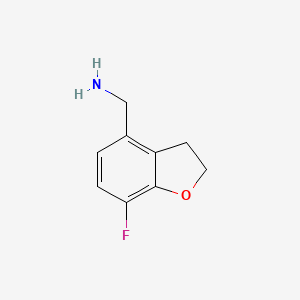
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)

![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)
